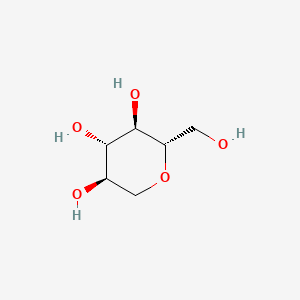
3-Hydroxyanthranilic Acid-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxyanthranilic Acid-d3: is a deuterated form of 3-Hydroxyanthranilic Acid, which is an intermediate in the metabolism of tryptophan. This compound is known for its role in the kynurenine pathway, which is crucial for the production of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism . The deuterated form, this compound, is often used in scientific research to study metabolic pathways and enzyme kinetics due to its stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyanthranilic Acid-d3 typically involves the deuteration of 3-Hydroxyanthranilic Acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated solvents under specific conditions. For instance, the compound can be dissolved in deuterated methanol or deuterated water, and the reaction can be catalyzed by a base such as sodium deuteroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated solvents. The process requires careful control of reaction conditions to ensure high yield and purity of the deuterated product. The use of advanced purification techniques such as chromatography is essential to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxyanthranilic Acid-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolinic acid, a key metabolite in the kynurenine pathway.
Reduction: The compound can be reduced to form 3-aminoanthranilic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Quinolinic acid.
Reduction: 3-Aminoanthranilic acid.
Substitution: Various substituted anthranilic acids depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Hydroxyanthranilic Acid-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the kynurenine pathway and its role in NAD+ biosynthesis.
Biology: Helps in studying the effects of deuterium on biological systems and enzyme kinetics.
Industry: Utilized in the development of deuterated drugs and as a standard in mass spectrometry for accurate quantification of metabolites.
Mecanismo De Acción
The mechanism of action of 3-Hydroxyanthranilic Acid-d3 involves its role as a substrate in the kynurenine pathway. It is converted by the enzyme 3-hydroxyanthranilate 3,4-dioxygenase into quinolinic acid, which is a precursor for NAD+ synthesis . The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . Additionally, it modulates immune responses by influencing the activity of various immune cells and cytokines .
Comparación Con Compuestos Similares
3-Hydroxyanthranilic Acid: The non-deuterated form, which shares similar metabolic pathways and biological activities.
Quinolinic Acid: A downstream metabolite in the kynurenine pathway with neurotoxic properties.
Kynurenic Acid: Another metabolite in the kynurenine pathway with neuroprotective effects.
Uniqueness: 3-Hydroxyanthranilic Acid-d3 is unique due to its deuterium labeling, which makes it a valuable tool in research for studying metabolic pathways and enzyme kinetics with high precision. The stable isotope labeling allows for the differentiation of the compound from its non-deuterated counterparts in complex biological systems.
Propiedades
Número CAS |
1794970-56-1 |
|---|---|
Fórmula molecular |
C7H7NO3 |
Peso molecular |
156.155 |
Nombre IUPAC |
2-amino-4,5,6-trideuterio-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H7NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,8H2,(H,10,11)/i1D,2D,3D |
Clave InChI |
WJXSWCUQABXPFS-CBYSEHNBSA-N |
SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)O |
Sinónimos |
2-Amino-3-hydroxybenzoic Acid-d3; NSC 522891-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B589586.png)
![6-Azatricyclo[5.2.0.02,5]nonane](/img/structure/B589587.png)

![Ethyl 4-[ethoxy(dimethyl)silyl]butanoate](/img/structure/B589591.png)




![Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity](/img/structure/B589605.png)

